Memantine vs. Amantadine: 18-Fold Higher NMDA Receptor Antagonist Potency in Hippocampal Neurons with Inverse Regional Selectivity
In freshly dissociated rat hippocampal neurons, memantine (IC50 = 1.04 ± 0.26 μM) exhibits approximately 18-fold greater potency as an NMDA receptor antagonist compared to amantadine (IC50 = 18.6 ± 0.9 μM) [1]. However, this potency relationship reverses in striatal neurons where amantadine gains potency while memantine shows 3- to 4-fold reduced potency relative to hippocampal measurements [1]. This region-specific pharmacology is not observed for other uncompetitive antagonists in the same series and represents a unique differentiator between memantine and amantadine that cannot be predicted from structural similarity alone.
| Evidence Dimension | NMDA receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.04 ± 0.26 μM (hippocampal); 3-4 fold less potent in striatal neurons |
| Comparator Or Baseline | Amantadine: IC50 = 18.6 ± 0.9 μM (hippocampal); more potent in striatal neurons |
| Quantified Difference | ~18-fold higher potency for memantine in hippocampus; inverse selectivity in striatum (memantine becomes 3-4× less potent, amantadine gains potency) |
| Conditions | Whole-cell patch-clamp recordings from freshly dissociated rat hippocampal and striatal neurons; NMDA 500 μM plus glycine 5 μM |
Why This Matters
This region-specific inverse selectivity means memantine is functionally non-substitutable with amantadine in experiments targeting hippocampal versus striatal NMDA receptor populations.
- [1] Parsons C.G., Panchenko V.A., Pinchenko V.O., Tsyndrenko A.Y., Krishtal O.A. (1996). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. European Journal of Neuroscience, 8(3), 446-454. DOI: 10.1111/j.1460-9568.1996.tb01228.x View Source
